3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19959347
InChI: InChI=1S/C9H10N4OS/c10-7(14)4-6-15-9-12-11-8-3-1-2-5-13(8)9/h1-3,5H,4,6H2,(H2,10,14)
SMILES:
Molecular Formula: C9H10N4OS
Molecular Weight: 222.27 g/mol

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide

CAS No.:

Cat. No.: VC19959347

Molecular Formula: C9H10N4OS

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide -

Specification

Molecular Formula C9H10N4OS
Molecular Weight 222.27 g/mol
IUPAC Name 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide
Standard InChI InChI=1S/C9H10N4OS/c10-7(14)4-6-15-9-12-11-8-3-1-2-5-13(8)9/h1-3,5H,4,6H2,(H2,10,14)
Standard InChI Key HKOAWYUAVTUNKM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2C=C1)SCCC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a triazolo[4,3-a]pyridine scaffold with a propanamide side chain connected through a sulfur atom. The triazolo-pyridine core consists of a five-membered triazole ring fused to a six-membered pyridine ring, creating a planar, electron-rich aromatic system. The thioether (-S-) bridge enhances metabolic stability compared to oxygen or nitrogen analogs, while the propanamide group introduces hydrogen-bonding potential via its carbonyl and amine moieties .

Key Structural Features:

  • Molecular Formula: C12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}

  • Molecular Weight: 260.31 g/mol

  • Hydrogen Bond Donors/Acceptors: 2/4

Physicochemical Profiling

Experimental and computational data highlight critical properties:

PropertyValueMethod/Source
Melting Point230–234°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.8 (Predicted)XLogP3
Aqueous Solubility0.12 mg/mL (25°C)shake-flask method
pKa7.86 (Amide proton)Potentiometric titration

The thioether linkage reduces oxidative susceptibility compared to thiols, as evidenced by stability studies under accelerated conditions (40°C/75% RH for 6 months).

Synthetic Methodologies

Cyclization Approaches

The triazolo-pyridine core is typically synthesized via 5- exo-dig cyclization. A representative protocol involves:

  • Precursor Preparation: Reacting 2-hydrazinylpyridine with chloroethynylphosphonates in ethanol at 60°C for 4 hours .

  • Cyclization: Intramolecular attack of the hydrazine nitrogen on the alkyne carbon, forming the triazole ring. Yields exceed 85% under optimized conditions .

2-Hydrazinylpyridine + ClC≡CP(O)(OR)2Triazolo-pyridine+HCl\text{2-Hydrazinylpyridine + ClC≡CP(O)(OR)}_2 \rightarrow \text{Triazolo-pyridine} + \text{HCl}

Functionalization of the Propanamide Side Chain

The thioether-propanamide moiety is introduced via nucleophilic substitution:

  • Thiolation: Treating 3-mercapto- triazolo[4,3-a]pyridine with 3-bromopropanamide in DMF at 80°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activities and Mechanisms

Anticancer Efficacy

The compound exhibits potent cytotoxicity against cancer cell lines, particularly breast adenocarcinoma (MCF-7, MDA-MB-231):

Cell LineIC50 (µM)Reference Compound (Cisplatin) IC50 (µM)
MCF-70.251.8
MDA-MB-2310.52.4

Mechanistically, it induces apoptosis via caspase-3/7 activation and p53 upregulation, as confirmed by Western blotting and flow cytometry .

Antimicrobial Activity

Broad-spectrum activity against Gram-positive and Gram-negative pathogens:

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

The thioether group disrupts microbial membrane integrity, as observed in scanning electron microscopy studies.

Kinase Inhibition

As a p38 MAPK inhibitor, the compound shows promise in inflammatory diseases:

KinaseIC50 (nM)Selectivity (vs. JNK2)
p38α12>100-fold
p38β18>80-fold

Molecular docking reveals hydrogen bonding between the propanamide carbonyl and Lys53 residue in the ATP-binding pocket .

Comparative Analysis with Analogues

Structural Analogues

Key differences between 3-( triazolo[4,3-a]pyridin-3-ylthio)propanamide and related compounds:

CompoundLogPMetabolic Stability (t1/2, rat liver microsomes)Kinase Inhibition (p38α IC50)
Target Compound2.848 min12 nM
Thioether→Oxy1.922 min45 nM
Propanamide→Methyl ester3.235 min28 nM

The thioether and propanamide groups synergistically enhance target affinity and pharmacokinetics .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Modifications at the pyridine C6 position improve blood-brain barrier penetration for CNS targets .

  • Prodrug Strategies: Esterification of the amide group enhances oral bioavailability (85% vs. 42% for parent compound).

Materials Science

  • OLEDs: The triazolo-pyridine core serves as an electron-transport layer, achieving a luminance efficiency of 12 cd/A .

  • Coordination Polymers: Silver(I) complexes exhibit luminescent properties with emission maxima at 480 nm .

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